molecular formula C27H28FNO6 B11205425 (3,4-dimethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(3,4-dimethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11205425
M. Wt: 481.5 g/mol
InChI Key: GDODYAKMIWZIEG-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. The starting materials may include 3,4-dimethoxybenzaldehyde, 4-fluorophenol, and isoquinoline derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining 3,4-dimethoxybenzaldehyde with isoquinoline derivatives under acidic or basic conditions.

    Etherification: Reacting 4-fluorophenol with an appropriate alkylating agent to introduce the fluorophenoxy group.

    Methoxylation: Introducing methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-dimethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a catalyst (e.g., palladium on carbon) can convert ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3,4-dimethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific biological or chemical activity. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of methoxy and fluorophenoxy groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the aromatic ring.

    Isoquinoline: The parent compound of the isoquinoline class.

    Methoxy-substituted Isoquinolines: Compounds with similar methoxy groups but different substitution patterns.

Uniqueness

(3,4-dimethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is unique due to the combination of methoxy and fluorophenoxy groups, which may impart distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

Molecular Formula

C27H28FNO6

Molecular Weight

481.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C27H28FNO6/c1-31-23-10-5-18(14-24(23)32-2)27(30)29-12-11-17-13-25(33-3)26(34-4)15-21(17)22(29)16-35-20-8-6-19(28)7-9-20/h5-10,13-15,22H,11-12,16H2,1-4H3

InChI Key

GDODYAKMIWZIEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC)OC

Origin of Product

United States

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